(2,4-Dimethylthiazol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
CAS No.: 2034253-70-6
Cat. No.: VC4323107
Molecular Formula: C15H18N4O3S
Molecular Weight: 334.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034253-70-6 |
|---|---|
| Molecular Formula | C15H18N4O3S |
| Molecular Weight | 334.39 |
| IUPAC Name | (2,4-dimethyl-1,3-thiazol-5-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
| Standard InChI | InChI=1S/C15H18N4O3S/c1-9-12(23-10(2)18-9)15(20)19-7-4-11(8-19)22-14-13(21-3)16-5-6-17-14/h5-6,11H,4,7-8H2,1-3H3 |
| Standard InChI Key | WQORBOTYTGEZMJ-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C)C(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Introduction
Structural Overview
The compound consists of three main structural components:
-
Thiazole Ring: A heterocyclic structure with sulfur and nitrogen atoms, known for its biological activity.
-
Methoxypyrazine Group: A substituted pyrazine derivative with a methoxy group, contributing to the compound's electronic properties and potential bioactivity.
-
Pyrrolidinone Core: A pyrrolidine ring attached to the methanone group, enhancing the compound's stability and interaction potential with biological targets.
Molecular Formula
The molecular formula can be deduced as , reflecting its heteroatom-rich nature.
Synthesis Pathway
While specific synthesis details for this compound are unavailable in the provided sources, a general approach for synthesizing such molecules involves:
-
Formation of the Thiazole Ring: Typically achieved by reacting an α-haloketone with thiourea or related sulfur-containing precursors.
-
Introduction of the Methoxypyrazine Moiety: This step likely involves nucleophilic substitution or condensation reactions between a pyrazine derivative and an appropriate electrophile.
-
Coupling with Pyrrolidinone: The pyrrolidine group is often introduced via amide bond formation using coupling agents like EDCI or DCC.
Medicinal Chemistry
Compounds containing thiazole and pyrazine rings are widely studied for their pharmacological properties:
-
Antimicrobial Activity: Thiazole derivatives are known for their effectiveness against bacterial and fungal strains due to their ability to disrupt microbial enzymes .
-
Anticancer Potential: Pyrazine-containing compounds have been explored for their ability to inhibit tumor growth by targeting specific enzymes or pathways .
Bioactivity Studies
The combination of these functional groups suggests potential applications in:
-
Enzyme inhibition studies (e.g., tubulin polymerization inhibitors).
-
Drug development targeting oxidative stress-related diseases due to possible antioxidant properties.
Analytical Characterization
To verify the structure and purity of the compound, standard analytical techniques would be employed:
-
NMR Spectroscopy:
-
-NMR and -NMR to confirm chemical shifts corresponding to the thiazole, pyrazine, and pyrrolidinone groups.
-
-
Mass Spectrometry (MS):
-
To determine the molecular weight and confirm fragmentation patterns.
-
-
Infrared (IR) Spectroscopy:
-
To identify functional groups such as carbonyl (C=O), methoxy (-OCH), and thiazole-specific vibrations.
-
Comparative Analysis
Research Gaps
Despite its promising structure, further research is needed to:
-
Evaluate its biological activity through in vitro and in vivo assays.
-
Optimize synthetic routes for scalability and cost-efficiency.
-
Investigate its pharmacokinetics and toxicity profiles.
This compound represents an exciting opportunity for further exploration in drug discovery and chemical biology due to its unique combination of functional groups and potential bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume